4-(2,4-Dichlorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-(2,4-Dichlorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 307341-32-8
VCID: VC0376249
InChI: InChI=1S/C17H14Cl2N2OS/c1-9-20-16(22-13-7-6-10(18)8-12(13)19)15-11-4-2-3-5-14(11)23-17(15)21-9/h6-8H,2-5H2,1H3
SMILES: CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C17H14Cl2N2OS
Molecular Weight: 365.3g/mol

4-(2,4-Dichlorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS No.: 307341-32-8

Main Products

VCID: VC0376249

Molecular Formula: C17H14Cl2N2OS

Molecular Weight: 365.3g/mol

4-(2,4-Dichlorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine - 307341-32-8

CAS No. 307341-32-8
Product Name 4-(2,4-Dichlorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Molecular Formula C17H14Cl2N2OS
Molecular Weight 365.3g/mol
IUPAC Name 4-(2,4-dichlorophenoxy)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C17H14Cl2N2OS/c1-9-20-16(22-13-7-6-10(18)8-12(13)19)15-11-4-2-3-5-14(11)23-17(15)21-9/h6-8H,2-5H2,1H3
Standard InChIKey YCHCCAWSZYZCGQ-UHFFFAOYSA-N
SMILES CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=C(C=C(C=C4)Cl)Cl
Canonical SMILES CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=C(C=C(C=C4)Cl)Cl
PubChem Compound 1038120
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator